1,4-di(1H-pyrazol-4-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

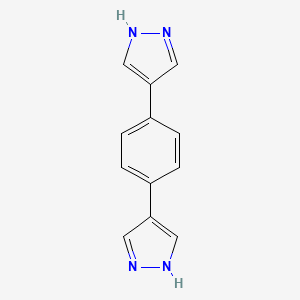

Structure

2D Structure

Properties

IUPAC Name |

4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-10(12-7-15-16-8-12)4-3-9(1)11-5-13-14-6-11/h1-8H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGLQPNWHSDVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036248-62-0 | |

| Record name | 1,4-Di(4'-pyrazolyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,4-di(1H-pyrazol-4-yl)benzene: A Versatile Linker for Advanced Porous Materials

Abstract

This technical guide provides a comprehensive overview of 1,4-di(1H-pyrazol-4-yl)benzene, a rigid, nitrogen-rich organic linker pivotal in the development of advanced porous materials. Known by synonyms such as H₂BDP or 1,4-benzenedipyrazolate in its deprotonated form, this compound has garnered significant attention for its utility in synthesizing highly stable and functional Metal-Organic Frameworks (MOFs). We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, and explore its primary application in the construction of MOFs with exceptional gas storage capabilities. This document is intended for researchers and professionals in materials science, chemistry, and drug development who are exploring novel porous materials and their applications.

Core Compound Specifications

This compound is a crystalline solid at room temperature, typically appearing as a pale yellow or brown powder.[1][2] Its rigid, linear geometry and the presence of four nitrogen donor atoms make it an exemplary building block for coordination polymers.

| Property | Value | References |

| CAS Number | 1036248-62-0 | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₀N₄ | [1][3] |

| Molecular Weight | 210.23 g/mol | [1][3] |

| IUPAC Name | 4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | [3][7] |

| Synonyms | 1,4-Di(4'-pyrazolyl)benzene, H₂BDP | [3][7] |

| Melting Point | >360 °C | [2] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Almost insoluble in water; Soluble in DMF, DMSO | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Molecular Structure and Rationale for Use

The structure of this compound consists of a central benzene ring functionalized at the 1 and 4 positions with pyrazole rings linked at their C4 positions. This arrangement results in a highly symmetric, linear, and rigid molecule. The two pyrazole rings provide a total of four nitrogen atoms that can act as coordination sites for metal ions, making it an excellent ditopic linker for the construction of extended porous networks.

The rigidity of the phenylene backbone and the defined geometry of the pyrazole donors are critical. This structural pre-organization minimizes conformational ambiguity during the self-assembly of MOFs, leading to more crystalline and predictable framework topologies. The pyrazolate moiety, once deprotonated, forms robust coordination bonds with metal centers, contributing to the high thermal and chemical stability observed in the resulting frameworks.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Multifunctional cobalt metal–organic framework luminescent probe for the efficient sensing of Cr2O72−, MnO4− and nucleobases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 4. Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Broadly hysteretic H2 adsorption in the microporous metal-organic framework Co(1,4-benzenedipyrazolate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-di(1H-pyrazol-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di(1H-pyrazol-4-yl)benzene, also denoted as H₂bpzb, is a rigid, ditopic N-heterocyclic ligand that has garnered significant interest in supramolecular chemistry and materials science. Its linear geometry and the presence of two coordinating pyrazole units make it an exceptional building block for the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and other advanced materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, structure, and key characteristics relevant to its application in research and development.

Introduction and Molecular Overview

This compound is a symmetrical aromatic compound featuring a central benzene ring substituted at the 1 and 4 positions with 1H-pyrazol-4-yl groups. The pyrazole rings are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique structure imparts several key features:

-

Rigid and Linear Linker: The molecule's geometry is inherently linear and rigid, a crucial attribute for creating predictable and well-ordered crystalline structures like MOFs.

-

Hydrogen Bonding Capabilities: The N-H protons on the pyrazole rings act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms can act as acceptors. This facilitates the formation of extended supramolecular networks in the solid state.

-

Coordinating Sites: The pyrazole nitrogen atoms are effective coordination sites for a wide range of metal ions, making the molecule a versatile ligand in coordination chemistry.

The inherent properties of the pyrazole moiety, such as its high pKa (approx. 19.8 for the N-H proton), contribute to the formation of exceptionally stable pyrazolate-bridged frameworks when deprotonated.

Structural Representation

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical identifiers and computed properties for this compound is presented below. These values are critical for experimental design, safety assessment, and computational modeling.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |

| CAS Number | 1036248-62-0 | |

| Molecular Formula | C₁₂H₁₀N₄ | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | >360 °C (sublimes) | |

| Boiling Point | 578.0 ± 43.0 °C (Predicted) | |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 | |

| pKa | 13.38 ± 0.50 (Predicted) |

| XLogP3-AA | 1.8 | |

Synthesis and Purification

While multiple synthetic routes are possible, a common conceptual pathway involves the construction of the pyrazole rings onto a central benzene scaffold. A generalized workflow is outlined below.

Conceptual Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Exemplary Synthesis Protocol

A frequently employed method for constructing pyrazole rings is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.

-

Step 1: Formation of the Diketo-intermediate. 1,4-diacetylbenzene can be reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to generate a bis(β-diketone) equivalent. This reaction is typically performed in an appropriate solvent under reflux.

-

Step 2: Cyclization. The resulting intermediate is then treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol. The hydrazine undergoes a condensation reaction with the dicarbonyl moieties, followed by cyclization and dehydration to form the two pyrazole rings.

-

Step 3: Isolation and Purification. The crude product often precipitates from the reaction mixture upon cooling. Due to its low solubility and high melting point, purification can be challenging. Common methods include washing with various solvents to remove impurities, followed by recrystallization from a high-boiling point solvent (e.g., DMF or DMSO) or purification via sublimation under high vacuum.

Trustworthiness Note: The success of this synthesis is critically dependent on the purity of the starting materials and the exclusion of moisture in the initial step. The final product's purity should be rigorously assessed using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly symmetrical. Key signals would include:

-

A singlet for the four aromatic protons on the central benzene ring.

-

Two distinct signals for the protons on the pyrazole rings (at the C3/C5 positions).

-

A broad singlet corresponding to the two N-H protons, the chemical shift of which can be solvent-dependent.

-

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing:

-

Two signals for the carbons of the central benzene ring (one for the substituted carbons and one for the unsubstituted carbons).

-

Signals corresponding to the carbons of the pyrazole rings.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Expected characteristic absorption bands include:

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of N-H stretching in the pyrazole rings.

-

C=C and C=N Stretching: A series of sharp bands between 1400-1600 cm⁻¹ corresponding to the aromatic C=C and C=N stretching vibrations of the benzene and pyrazole rings.

-

C-H Stretching: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of 210.23.

Crystal Structure and Solid-State Properties

Solubility and Stability

Solubility Profile

-

Aqueous Solubility: The compound is classified as practically insoluble in water, with a calculated solubility of 0.013 g/L at 25 °C.

-

Organic Solvents: Due to its rigid, planar structure and strong intermolecular hydrogen bonding, solubility in common nonpolar organic solvents is expected to be low. It is likely to show limited solubility in polar aprotic solvents like DMSO and DMF, particularly upon heating. The parent pyrazole molecule is more soluble in organic solvents like ethanol and methanol than in water.

Thermal Stability

The compound has a very high melting point and sublimes above 360 °C, indicating significant thermal stability. This high stability is attributed to the rigid aromatic backbone and strong intermolecular forces in the solid state. This inherent thermal robustness is a key reason for its use in creating stable MOFs. For instance, coordination polymers derived from pyrazole-based ligands have shown stability in air up to at least 300 °C, with some decomposing only around 500 °C.

Applications in Materials Science and Drug Development

The primary application of this compound is as a structural linker in the synthesis of MOFs and coordination polymers.

Logical Flow for MOF Synthesis

Caption: Conceptual workflow for the synthesis of a MOF using this compound.

The resulting frameworks can exhibit high porosity and thermal stability, making them suitable for applications in:

-

Gas Storage and Separation: The defined pore sizes and chemical nature of the framework can be tailored for selective adsorption of gases like CO₂ or H₂.

-

Catalysis: The metal nodes within the MOF can act as catalytic sites.

-

Sensing: Luminescent MOFs can be designed for the selective sensing of small molecules or metal ions.

-

Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.

In drug development, the pyrazole core is a well-established pharmacophore found in numerous approved drugs. Molecules containing this scaffold are investigated for a wide range of biological activities.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a fundamentally important building block in modern materials chemistry. Its rigidity, linearity, and coordinating capabilities, combined with its high thermal stability, make it an ideal candidate for the rational design of porous crystalline materials with tailored properties. This guide has provided a technical overview of its core physicochemical properties, serving as a foundational resource for researchers aiming to exploit its unique characteristics in the development of next-generation functional materials and chemical entities.

crystal structure of 1,4-di(1H-pyrazol-4-yl)benzene

An In-Depth Technical Guide to the Crystal Structure of 1,4-di(1H-pyrazol-4-yl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as H₂bpb, is a rigid, ditopic N-heterocyclic ligand of significant interest in the fields of coordination chemistry and materials science. Its linear geometry and potent hydrogen-bonding capabilities make it an exceptional building block for designing crystalline materials, including metal-organic frameworks (MOFs) with tailored porosity and functionality. This guide provides a comprehensive analysis of the synthesis and structural characterization of this compound, offering field-proven insights into its solid-state behavior and its application in constructing advanced materials. We delve into the primary crystallographic characterization via X-ray Powder Diffraction (XRPD) and explore its definitive structure once integrated into a metal-organic framework, revealing key intermolecular interactions that govern its assembly.

Introduction and Significance

This compound (C₁₂H₁₀N₄) is a bifunctional organic linker composed of a central phenylene ring symmetrically substituted with two pyrazole moieties at the 1 and 4 positions.[1] The pyrazole rings offer two distinct nitrogen environments: a pyrrole-like N-H donor and a pyridine-like sp²-hybridized nitrogen acceptor. This dual functionality is the cornerstone of its utility, enabling the formation of robust and highly directional N-H···N hydrogen bonds. These interactions are fundamental in crystal engineering, allowing for the programmed self-assembly of supramolecular architectures.

For drug development professionals, pyrazole-containing scaffolds are of high importance due to their wide range of biological activities.[2] Understanding the solid-state structure and intermolecular interactions of linker molecules like H₂bpb is critical for polymorphism screening, salt formation, and co-crystallization strategies aimed at optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). For materials scientists, H₂bpb serves as a quintessential linear linker for the synthesis of porous MOFs, which have applications in gas storage, separation, and catalysis.[3][4]

Synthesis and Crystallization

The synthesis of this compound is achieved through established methodologies for pyrazole ring formation. The primary literature indicates a facile preparation route, which yields the compound as a microcrystalline powder.[5]

Rationale for Synthetic Protocol

The chosen synthetic pathway involves a condensation reaction, a robust and high-yielding method for constructing pyrazole heterocycles. The protocol is designed to be self-validating; the purity of the final product is typically high, often requiring minimal purification. The insolubility of the product in common organic solvents drives the reaction to completion and simplifies its isolation.

Detailed Experimental Protocol: Synthesis of this compound

-

Step 1: Precursor Preparation. The synthesis begins with a suitable 1,4-disubstituted benzene precursor, such as 1,4-diacetylbenzene or a related diketone.

-

Step 2: Reagent Introduction. A mixture of the diketone precursor and a source of hydrazine (e.g., hydrazine hydrate) is prepared in a suitable solvent, such as ethanol or a similar polar protic solvent.

-

Step 3: Cyclization Reaction. The reaction mixture is heated to reflux. The condensation reaction proceeds to form the two pyrazole rings. The choice of reflux is causal; the elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.

-

Step 4: Product Isolation. Upon cooling, the this compound product precipitates out of the solution as a pale yellow or white solid due to its high crystallinity and low solubility.[2]

-

Step 5: Purification. The solid is collected by vacuum filtration, washed with cold solvent to remove any residual starting materials, and dried under vacuum. The product is often obtained in high purity without the need for further chromatographic purification.

Caption: High-level workflow for the synthesis of this compound.

Crystallization for Structural Analysis

The product is typically obtained as a microcrystalline powder, which is suitable for analysis by XRPD.[5] Growing single crystals suitable for single-crystal X-ray diffraction can be challenging due to the compound's low solubility. However, its structure can be definitively resolved upon coordination to a metal center, as discussed in Section 4.

Crystallographic Analysis

The primary structural characterization of pure this compound was conducted using X-ray Powder Diffraction (XRPD).[5]

Analysis by X-ray Powder Diffraction (XRPD)

Expertise & Causality: For a highly insoluble, microcrystalline material, XRPD is the method of choice. It provides a characteristic "fingerprint" of the crystalline phase, confirming its structure and purity. While it does not provide the atomic-level detail of a single-crystal study (like precise bond lengths and angles), it is a powerful, non-destructive technique to validate the bulk material's solid-state form. The resulting diffraction pattern is a direct consequence of the repeating lattice planes in the crystalline solid, governed by Bragg's Law. The data for this compound is associated with the Cambridge Structural Database (CSD) deposition number CCDC 687662 .[1]

Single-Crystal Structure within a Metal-Organic Framework

To overcome the limitations of XRPD and elucidate the precise molecular geometry, the structure of the deprotonated ligand (bpb²⁻) was determined via single-crystal X-ray diffraction after its incorporation into a zinc-based MOF, designated Zn(bpb).[3] This approach is a cornerstone of materials chemistry: using coordination to "trap" a molecule in a perfectly ordered, single-crystalline state.

The analysis revealed that the Zn(bpb) framework crystallizes in the tetragonal system with the P4₂/mmc space group.[3] This high-symmetry space group is a direct result of the highly symmetric nature of both the Zn(II) tetrahedral coordination environment and the linear, rigid bpb²⁻ ligand.

Table 1: Key Crystallographic Data for Zn(bpb) MOF

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Tetragonal | [3] |

| Space Group | P4₂/mmc | [3] |

| Zn(II) Coordination | Tetrahedral | [3] |

| Zn—N Bond Length | 2.04 Å | [3] |

| Zn···Zn Distance (along c) | 3.62 Å | [3] |

| Framework Channels | Square, 13.2 Å edges | [3] |

| Solvent Accessible Volume | 65% |[3] |

This data authoritatively confirms the linear and rigid conformation of the this compound backbone, an essential feature for the construction of predictable and porous network materials.

Molecular Structure and Intermolecular Interactions

The defining feature of this compound in the solid state is its capacity for forming extensive hydrogen-bonding networks.

Caption: Simplified representation of the this compound molecule.

Each molecule possesses two N-H donor groups and two potential nitrogen acceptor atoms. This arrangement facilitates the formation of strong, linear N-H···N hydrogen bonds, linking molecules into one-dimensional chains or tapes. This is a classic and highly stable supramolecular synthons in pyrazole chemistry.[6] The rigidity of the central benzene ring ensures that these chains are linear and well-ordered.

These primary hydrogen-bonding interactions are further supported by weaker C-H···π and π-π stacking interactions between adjacent chains, leading to a densely packed and stable three-dimensional crystalline lattice. The interplay of these forces is fundamental to the material's properties, including its low solubility and high thermal stability.

Caption: Schematic of the primary N-H···N hydrogen bonding that forms linear chains.

Conclusion

The is a testament to the principles of crystal engineering. While its low solubility makes single-crystal growth of the neutral ligand challenging, its structure has been definitively characterized through a combination of X-ray Powder Diffraction and single-crystal analysis of its corresponding metal-organic frameworks. The molecule is characterized by a rigid, linear geometry and a strong propensity to form one-dimensional chains via N-H···N hydrogen bonds. This predictable self-assembly behavior makes it an invaluable tool for researchers and scientists in the rational design of functional crystalline materials, from novel porous frameworks to multi-component pharmaceutical solids.

References

1H NMR and 13C NMR spectra of 1,4-di(1H-pyrazol-4-yl)benzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-di(1H-pyrazol-4-yl)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, including chemical shifts, coupling constants, and the effects of molecular symmetry. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this and related compounds, ensuring both accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a bifunctional N-heterocyclic compound. The pyrazole moiety is a well-established pharmacophore found in a wide array of bioactive molecules, exhibiting diverse pharmacological activities.[1] The rigid, linear geometry imparted by the central phenylene spacer makes this molecule an important building block (linker) in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and liquid crystals.

Accurate structural characterization is paramount for ensuring the purity and identity of such a pivotal compound. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[2] This guide serves to demystify the NMR spectra of this specific molecule, providing a reference for its characterization.

Molecular Structure and Symmetry Considerations

A thorough understanding of the molecule's structure is a prerequisite for spectral interpretation. The high degree of symmetry in this compound is the dominant factor in simplifying its NMR spectra.

Due to free rotation around the C-C single bonds connecting the rings and rapid N-H proton tautomerism within the pyrazole rings, the molecule possesses effective symmetry on the NMR timescale.[3] This results in a reduced number of unique signals in both the ¹H and ¹³C NMR spectra, as chemically equivalent nuclei are also magnetically equivalent.

Figure 1: Molecular structure of this compound with labeling for unique protons.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is characterized by its simplicity, with only three distinct signals expected.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

|---|---|---|---|---|---|

| Hₐ | Benzene (4H) | ~7.6 - 7.8 | Singlet (s) | 4H | Due to symmetry, all four benzene protons are chemically and magnetically equivalent, collapsing the expected AA'BB' system into a singlet.[4] |

| Hᵦ | Pyrazole C3-H & C5-H (4H) | ~8.0 - 8.3 | Singlet (s) | 4H | Rapid N-H tautomerism makes the C3 and C5 positions equivalent on the NMR timescale. These protons are deshielded due to the aromaticity of the pyrazole ring.[5] |

| H𝒸 | Pyrazole N-H (2H) | ~12.5 - 13.5 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad.[3] |

Causality of Chemical Shifts

-

Benzene Protons (Hₐ): In a 1,4-disubstituted benzene ring with identical substituents, the four protons form an A₄ spin system and appear as a singlet. The pyrazol-4-yl group acts as a weak deactivating group, shifting these protons slightly downfield from benzene (7.34 ppm).

-

Pyrazole C-H Protons (Hᵦ): The protons on the pyrazole ring are in an electron-deficient aromatic system, leading to significant deshielding and a downfield chemical shift.[5][6] The equivalence of the C3-H and C5-H protons is a classic example of the effect of fast tautomerism on NMR spectra.

-

Pyrazole N-H Protons (H𝒸): The acidic N-H protons are highly susceptible to intermolecular interactions, particularly hydrogen bonding with the sulfoxide oxygen of the DMSO-d₆ solvent. This strong interaction dramatically deshields the protons, pushing their signal far downfield.[7] Their rate of exchange with residual water or with each other determines the broadness of the signal.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only four signals for the twelve carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale and Notes |

|---|---|---|---|

| Benzene (C2/C3/C5/C6) | ~126 - 128 | CH | These four equivalent methine carbons of the central ring show a typical chemical shift for substituted aromatic carbons. |

| Benzene (C1/C4) | ~130 - 133 | C (Quaternary) | The ipso-carbons to which the pyrazole rings are attached. Quaternary signals are often of lower intensity. |

| Pyrazole (C4' & C4'') | ~118 - 122 | C (Quaternary) | The quaternary carbons of the pyrazole rings that are attached to the central benzene ring. |

| Pyrazole (C3/C5) | ~133 - 136 | CH | These four equivalent methine carbons are deshielded due to the electronic environment of the pyrazole ring.[8] Tautomerism averages the chemical shifts of C3 and C5. |

Trustworthiness through Cross-Validation

The assignment of carbon signals can be unequivocally confirmed using advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups and quaternary carbons. Further confirmation is achieved with 2D NMR experiments:

-

HSQC/HMQC: A Heteronuclear Single Quantum Coherence spectrum correlates each proton signal with its directly attached carbon, definitively linking Hₐ to the benzene CH carbons and Hᵦ to the pyrazole C3/C5 carbons.

-

HMBC: A Heteronuclear Multiple Bond Correlation spectrum reveals longer-range (2-3 bond) couplings between protons and carbons, providing connectivity information that validates the entire carbon skeleton assignment.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield high-fidelity, reproducible NMR data.

Figure 2: A validated workflow for NMR analysis.

Detailed Methodologies

-

Sample Preparation:

-

Rationale: DMSO-d₆ is selected for its high solvating power and its ability to reveal labile N-H protons.[7] Using a high-purity deuterated solvent minimizes interfering residual solvent peaks.[9][10]

-

Procedure:

-

Accurately weigh 10-15 mg of the solid compound.

-

Transfer the solid into a 5 mm NMR tube.

-

Using a pipette, add approximately 0.6 mL of DMSO-d₆.

-

Securely cap the tube and vortex or place in a sonicator bath until the sample is completely dissolved. A clear, particulate-free solution is required.

-

-

-

Spectrometer Setup and Acquisition:

-

Rationale: The parameters below are a starting point for a 400 MHz spectrometer and should be optimized as needed. A longer relaxation delay (e.g., 5 seconds for ¹H) ensures quantitative integration, especially for quaternary carbons in ¹³C NMR.

-

¹H Acquisition:

-

Tune and match the probe for ¹H.

-

Lock the field frequency to the deuterium signal of DMSO-d₆.

-

Perform automated or manual shimming to optimize magnetic field homogeneity.

-

Set spectral width to cover a range of -2 to 15 ppm.

-

Set number of scans (e.g., 16).

-

Set relaxation delay (d1) to 5 seconds.

-

-

¹³C Acquisition:

-

Tune and match the probe for ¹³C.

-

Use a standard proton-decoupled pulse program.

-

Set spectral width to cover a range of 0 to 180 ppm.

-

Set number of scans (e.g., 1024 or more, depending on concentration).

-

Set relaxation delay (d1) to 2 seconds.

-

-

-

Data Processing:

-

Rationale: Proper referencing is critical for data comparison. The residual solvent peak is the most convenient internal reference.[11]

-

Procedure:

-

Apply exponential multiplication (line broadening) if needed to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Manually phase the spectrum to achieve pure absorption lineshapes.

-

Apply a baseline correction algorithm.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm.

-

Calibrate the ¹³C spectrum by setting the DMSO multiplet to δ 39.52 ppm.

-

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are elegantly simple, reflecting the molecule's high degree of symmetry. A confident structural assignment relies on understanding the predictable effects of the aromatic systems and the dynamic process of tautomerism. By following the robust experimental workflow detailed in this guide, researchers can obtain high-quality, unambiguous data for the verification of this important chemical entity, ensuring the integrity of their subsequent research in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.washington.edu [chem.washington.edu]

- 10. ckgas.com [ckgas.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyrazole-Based Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold - A Privileged Structure Demanding Rigorous Elucidation

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2] Their remarkable versatility as ligands stems from the presence of two adjacent nitrogen atoms within the five-membered aromatic ring—one pyrrole-like (a potential hydrogen bond donor) and one pyridine-like (a Lewis basic coordination site).[3] This unique electronic arrangement allows pyrazoles to coordinate with metal ions in various modes, making them indispensable in the design of catalysts, therapeutic agents, and advanced materials.[3][4][5]

However, this chemical versatility introduces significant characterization challenges. Issues such as annular tautomerism, positional isomerism, and complex coordination behaviors necessitate a multi-faceted spectroscopic approach.[6] A failure to unambiguously determine a ligand's structure can lead to misinterpreted structure-activity relationships (SAR), irreproducible results, and ultimately, the failure of research and development programs.

This guide moves beyond a simple recitation of techniques. It provides a logical, field-tested workflow, explaining the causality behind experimental choices and empowering the scientist to build a self-validating dossier of evidence for any novel pyrazole-based ligand. We will explore the core spectroscopic pillars—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—not as isolated techniques, but as interconnected tools for comprehensive structural elucidation.

Section 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of pyrazole derivatives in solution.[1][7] It provides an atomic-level map of the molecule's carbon-hydrogen framework.

The Causality Behind NMR: Probing the Electronic Environment

The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment. The aromatic nature of the pyrazole ring and the electronegativity of the nitrogen atoms create a distinct and predictable pattern of signals.

-

¹H NMR: Protons on the pyrazole ring typically resonate in the aromatic region of the spectrum.[1] Their precise chemical shifts and coupling constants (J) reveal their relative positions (e.g., H3, H4, H5).

-

¹³C NMR: The carbon atoms of the pyrazole ring also have characteristic chemical shift ranges, providing a direct count of the unique carbon environments in the molecule.[2][8]

A common challenge in N-unsubstituted pyrazoles is annular tautomerism , where the N-H proton rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons) will average out, often resulting in broadened peaks or a single, averaged signal.[6] This phenomenon is not a complication but a diagnostic feature. Slowing this exchange through low-temperature NMR experiments can resolve the distinct signals for each tautomer, providing valuable insight into the molecule's dynamic behavior.[6]

Data Interpretation: A Multi-dimensional Approach

While 1D (¹H and ¹³C) spectra provide the initial overview, 2D NMR techniques are essential for unambiguous assignment, especially in complex or highly substituted systems.[1]

-

COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton-proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is the most reliable way to assign a proton signal to its attached carbon.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key to connecting molecular fragments and assigning quaternary (non-protonated) carbons. For instance, the H4 proton will show an HMBC correlation to both the C3 and C5 carbons, definitively placing it between them.[6]

Quantitative Data Summary

The following table provides typical chemical shift ranges for a simple pyrazole scaffold. Note that these values are highly dependent on the solvent and the nature of substituents.[9]

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| H3 / H5 | 7.4 - 7.7 (doublet)[9][10] | 129 - 139[8][9] |

| H4 | 6.2 - 6.4 (triplet)[9][10] | 105 - 107[8][9] |

| N-H | 10 - 13 (broad, often exchangeable) | N/A |

Experimental Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][11] The choice of solvent is critical; DMSO-d₆ can help in observing exchangeable protons like N-H, while CDCl₃ is a good general-purpose solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.[9]

-

Tune and match the probe for the relevant nuclei (¹H and ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled spectrum.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Acquisition (2D NMR):

-

Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.

-

For HMBC, optimize the long-range coupling delay to match the expected ⁿJ(C,H) values (typically set to detect couplings around 8-10 Hz).[6]

-

Section 2: Functional Group Fingerprinting - Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] It is an essential first-pass analysis to confirm the presence of key structural motifs and to probe the effects of metal coordination.

The Causality Behind IR: Vibrational Signatures

Chemical bonds vibrate at specific, quantized frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the radiation is absorbed. This absorption provides a "fingerprint" of the functional groups present. For pyrazole ligands, key vibrations include:

-

N-H Stretch: In N-unsubstituted pyrazoles, a characteristic band appears around 3100-3400 cm⁻¹.[8][12] Its position and shape (broad vs. sharp) can indicate the extent of hydrogen bonding.

-

C=N and C=C Stretches: The aromatic ring gives rise to a series of bands typically in the 1500-1650 cm⁻¹ region.[8]

-

Coordination Effects: Upon coordination to a metal ion through the pyridine-like nitrogen, the electron density in the ring is perturbed. This often leads to noticeable shifts in the C=N and C=C stretching frequencies, providing direct evidence of ligand-metal binding.[8][13]

Quantitative Data Summary

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Comments |

| N-H | Stretch | 3100 - 3400[8][12] | Often broad due to hydrogen bonding. Absent in N-substituted pyrazoles. |

| C-H (Aromatic) | Stretch | 3000 - 3150[8] | Indicates the presence of the aromatic pyrazole ring. |

| C=N | Stretch | 1630 - 1740[8] | Key pyrazole ring vibration. Sensitive to metal coordination. |

| C=C | Stretch | 1500 - 1600[8] | Aromatic ring skeletal vibrations. |

| N-N | Stretch | 1040 - 1050[8] | Characteristic of the pyrazole ring structure. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid method that requires minimal sample preparation.[14]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts from the sample spectrum.

-

Sample Analysis:

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[1] Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

Section 3: Probing Electronic Structure - UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it particularly useful for studying conjugated systems like the pyrazole ring.[1][16]

The Causality Behind UV-Vis: Electronic Excitations

The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In pyrazole ligands, the most common transitions are:

-

π → π* transitions: Occur in aromatic and conjugated systems. These are typically high-intensity absorptions.

-

n → π* transitions: Involve the promotion of a non-bonding electron (e.g., from a nitrogen lone pair) to an anti-bonding π* orbital. These are generally lower in intensity.

The position of the maximum absorption (λmax) is sensitive to the extent of conjugation, the nature of substituents, and coordination to metal ions, which can introduce new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.[17][18]

Experimental Protocol: Solution UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent that completely dissolves the ligand (e.g., ethanol, methanol, acetonitrile).[1][19] The solvent should not absorb in the same region as the analyte.

-

Sample Preparation:

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes (glass absorbs UV light).

-

Fill one cuvette with the pure solvent to serve as the "blank."

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).[1]

-

Replace the blank with the sample cuvette and record the absorption spectrum. The instrument will automatically subtract the solvent's absorbance.

-

Section 4: Molecular Weight and Fragmentation - Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a pyrazole ligand, thereby confirming its elemental composition.[9] Furthermore, the fragmentation pattern can provide valuable structural clues.

The Causality Behind MS: Ionization and Fragmentation

In the mass spectrometer, molecules are ionized and converted into gas-phase ions. The instrument then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to determine the molecular formula.

The energy of the ionization process can cause the molecular ion [M]⁺• to break apart into smaller, characteristic fragment ions. For pyrazoles, a common fragmentation pathway involves the loss of HCN from the molecular ion, which is a diagnostic feature of the ring system.[20][21]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar, non-volatile compounds, making it ideal for many pyrazole derivatives.

-

Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the ligand in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them by their m/z ratio to generate the mass spectrum.

Section 5: Integrated Characterization Workflow

No single technique provides the complete picture. A robust characterization strategy relies on the logical integration of multiple spectroscopic methods.

This workflow represents a self-validating system. The molecular formula from HRMS must be consistent with the structure derived from NMR. The functional groups identified by IR must be present in the final NMR-derived structure. The electronic properties observed by UV-Vis should be explainable by this structure. Any discrepancy signals an error in interpretation or an unexpected chemical reality, prompting further investigation. For absolute confirmation of stereochemistry and packing in the solid state, single-crystal X-ray diffraction is the ultimate arbiter.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 1,4-di(1H-pyrazol-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-di(1H-pyrazol-4-yl)benzene is a bifunctional organic ligand of significant interest in the development of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical compounds. Its rigid aromatic core and nitrogen-rich pyrazole moieties impart unique structural and electronic properties, making a thorough understanding of its thermal stability paramount for its application in materials science and drug development, where high-temperature processing or physiological stability are critical. This guide provides a comprehensive overview of the thermal properties of this compound, detailing the theoretical underpinnings and practical methodologies for its characterization. While direct experimental data for this specific compound is not extensively available in public literature, this paper establishes a predictive framework based on the known thermal behavior of analogous pyrazole-based structures and provides detailed protocols for its empirical validation.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₁₀N₄, is a symmetric molecule featuring a central benzene ring substituted at the 1 and 4 positions with 4-pyrazolyl groups.[1][2][3] The pyrazole rings, with their distinct nitrogen heteroatoms, act as excellent coordination sites for metal ions, making this molecule a versatile building block for supramolecular chemistry. The rigid and linear geometry of the molecule allows for the construction of well-defined and porous crystalline structures, which are highly sought after for applications in gas storage, catalysis, and sensing.

In the pharmaceutical context, the pyrazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents. Therefore, understanding the thermal stability of this compound is crucial for assessing its suitability for drug formulation and storage, where it may be subjected to various thermal stresses.

Predicted Thermal Profile of this compound

Based on available data for structurally related compounds, this compound is anticipated to possess high thermal stability. A predicted melting point of over 360 °C (with sublimation) suggests strong intermolecular forces within the crystal lattice.[2] The thermal stability of pyrazole-containing ligands and their corresponding metal-organic frameworks often exhibit decomposition temperatures well above 300 °C. For instance, pyrazolate-bridged MOFs have shown exceptional thermal stability, with decomposition temperatures reaching as high as 510 °C.[4][5] The rigid aromatic core of this compound is expected to contribute significantly to this high thermal robustness.

Experimental Characterization of Thermal Stability

A comprehensive thermal analysis of this compound would involve two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, identifying intermediate thermal events, and quantifying the mass loss associated with these events.

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter indicating the initiation of thermal degradation.

Based on the high predicted melting point and the stability of related compounds, a single-step decomposition is expected for this compound in an inert atmosphere, likely occurring at a high temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the expected melting/sublimation point (e.g., 400 °C).

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting or sublimation, while exothermic peaks can indicate crystallization or decomposition.

A sharp endothermic peak is expected at a temperature above 360 °C, corresponding to the melting and/or sublimation of the compound. The absence of any significant thermal events at lower temperatures would further confirm its high thermal stability.

Synthesis and Purification of this compound

Proposed Synthetic Scheme:

A 1,4-diacetylbenzene could be a starting material, which can be converted to a 1,4-bis(3-oxobutanal) derivative. This diketone can then be cyclized with hydrazine to form the desired this compound.

Purification of the final product is critical for accurate thermal analysis. Recrystallization from a suitable solvent (such as dimethylformamide or a high-boiling point alcohol) would be a standard method to obtain a highly pure, crystalline sample. The purity should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Factors Influencing Thermal Stability

The exceptional thermal stability of this compound can be attributed to several key molecular features:

-

Aromaticity: The inherent stability of the benzene and pyrazole rings contributes significantly to the overall thermal robustness of the molecule.

-

Intermolecular Hydrogen Bonding: The N-H protons of the pyrazole rings can participate in intermolecular hydrogen bonding, leading to a well-ordered and stable crystal lattice.

-

Molecular Symmetry: The high degree of symmetry in the molecule allows for efficient packing in the solid state, maximizing intermolecular interactions.

Applications and Implications of High Thermal Stability

The high thermal stability of this compound opens up a wide range of potential applications:

-

High-Temperature Materials: Its use as a ligand in MOFs can lead to materials with exceptional thermal and chemical stability, suitable for applications in demanding industrial processes.[4][5]

-

Pharmaceuticals: A high decomposition temperature is a desirable property for active pharmaceutical ingredients (APIs), as it ensures stability during manufacturing, formulation, and long-term storage.

-

Organic Electronics: The rigid, conjugated structure of the molecule suggests potential for use in organic electronic devices that may operate at elevated temperatures.

Conclusion

While direct experimental thermal analysis data for this compound is limited in the current literature, a comprehensive understanding of its chemical structure and the behavior of analogous compounds allows for a strong prediction of its high thermal stability. This guide has outlined the theoretical basis for this stability and provided detailed, field-proven protocols for its empirical determination using TGA and DSC. The insights gained from such analyses are critical for unlocking the full potential of this versatile molecule in advanced materials and pharmaceutical applications. Further experimental investigation is highly encouraged to validate the predicted thermal profile and to fully characterize this promising compound.

Data Presentation

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Melting Point | >360 °C (sublimation) | Literature Data[2] |

| Decomposition Onset (TGA) | >350 °C (in N₂) | Analogy to related pyrazole-based ligands |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis, purification, and thermal analysis of this compound.

References

literature review on pyrazole-containing metal-organic frameworks

An In-depth Technical Guide to Pyrazole-Containing Metal-Organic Frameworks

Authored by a Senior Application Scientist

Introduction: The Rise of Pyrazole Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their defining features—high surface area, tunable pore size, and functionalizable structures—have positioned them as highly versatile platforms for applications ranging from gas storage to drug delivery.[1][2][3] While carboxylate-based linkers have historically dominated the field, there is a growing and significant interest in azolate-based linkers, particularly pyrazoles.

Pyrazole ligands offer a unique combination of properties that make them exceptional building blocks for robust and functional MOFs.[4] The nitrogen atoms in the pyrazole ring form strong coordination bonds with metal centers, especially with late transition metals, leading to frameworks with remarkable chemical and thermal stability.[5][6] This enhanced stability, often superior to their carboxylate counterparts, allows pyrazolate-based MOFs to withstand harsh conditions, including strong alkaline solutions, a critical advantage for many real-world applications.[2] This guide provides a comprehensive overview of the synthesis, structure, and application of pyrazole-containing MOFs, with a focus on their utility in catalysis, sensing, and drug delivery for researchers, scientists, and drug development professionals.

Part 1: Ligand Design and Synthetic Strategies

The versatility of pyrazole-containing MOFs stems directly from the design flexibility of the organic linker. By functionalizing the pyrazole core with other coordinating groups, such as carboxylic acids, or by creating multi-topic linkers, a vast library of MOF structures with tailored properties can be accessed.[1][7][8]

The Art of Ligand Functionalization

The combination of pyrazole and carboxylate functionalities within a single ligand is a powerful strategy for creating MOFs with novel topologies and enhanced stability.[8][9] The pyrazole group provides a strong, directional coordination site, while the carboxylate offers diverse binding modes, enabling the construction of complex and robust frameworks.[8] This dual-functionality allows for fine-tuning of the electronic and structural properties of the resulting MOF. For instance, the pH of the reaction media can play a critical role in controlling the final supramolecular architecture by influencing the protonation state of the linker.[1]

Furthermore, post-synthetic modification (PSM) offers another layer of control. In this approach, a stable MOF is first synthesized and then chemically modified, allowing for the introduction of new functional groups or active sites without disrupting the overall framework.[10][11] A particularly innovative strategy involves a two-step synthesis where a template framework is first constructed and then the metal ions are exchanged in a post-synthetic metal metathesis process, enabling the creation of MOFs that are inaccessible through direct synthesis.[12]

Caption: Ligand functionalization strategies for pyrazole-based MOFs.

Key Synthetic Protocol: Solvothermal Synthesis of a Zn(II)-Pyrazole MOF

Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs. The following is a representative protocol adapted from the synthesis of pyrazole-functionalized frameworks.[8][13]

Objective: To synthesize a crystalline Zn(II)-MOF using a pyrazole-functionalized carboxylic acid ligand.

Materials:

-

Zn(NO₃)₂·6H₂O (Zinc nitrate hexahydrate)

-

H₃Pycia (5-(1H-pyrazole-4-carboxamido)isophthalic acid)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.05 mmol of the H₃Pycia ligand in a 10 mL solvent mixture of DMF and water (4:1 v/v).

-

Solubilization: Sonicate the mixture for 10 minutes to ensure complete dissolution of all reactants.

-

Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120°C for 72 hours.

-

Cooling & Crystal Formation: After the reaction period, allow the oven to cool slowly to room temperature. Colorless block-shaped crystals should form at the bottom of the vial.

-

Washing and Activation: Carefully decant the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL) to remove any unreacted starting materials trapped within the pores.

-

Drying: Dry the crystals under vacuum at 60°C for 12 hours to obtain the activated MOF.

Causality: The high temperature and pressure conditions of the solvothermal method facilitate the deprotonation of the carboxylic acid groups and promote the coordination of both the pyrazole and carboxylate moieties to the zinc centers, leading to the self-assembly of the crystalline framework. The slow cooling process is crucial for obtaining large, well-defined single crystals suitable for structural analysis.

Part 2: Structural Diversity and Physicochemical Properties

The final architecture of a pyrazole-containing MOF is a direct consequence of the interplay between the metal node and the geometry of the organic linker.[14] This "reticular synthesis" approach allows for the rational design of materials with desired network topologies and, consequently, specific properties.

Architectural Control

The use of linear, angular, or multi-topic pyrazole linkers dictates the dimensionality and connectivity of the resulting framework.[15] For example, a tritopic ligand like 1,3,5-tris(1H-pyrazol-4-yl)benzene (H₃BTP) can coordinate with metal ions to form robust, three-dimensional porous networks.[5] In contrast, flexible bis-pyrazole linkers can lead to the formation of 2D layered materials or interpenetrated 3D structures, where the ligand's conformational freedom plays a key role.[14][15] The choice of the metal ion is equally important, influencing the geometry of the secondary building unit (SBU) and the overall stability of the framework.

Caption: Schematic of MOF self-assembly from metal nodes and pyrazole linkers.

Key Properties: Stability and Porosity

A hallmark of pyrazolate-based MOFs is their exceptional stability.[2] This robustness is attributed to the strong metal-nitrogen bonds formed, which are often more resistant to hydrolysis than metal-carboxylate bonds.[5] Many pyrazole-containing MOFs exhibit stability in aqueous solutions across a wide pH range, sometimes from pH 1 to 14, a feature that is highly desirable for applications in biological systems or industrial processes.[2][16]

This high stability is often coupled with permanent porosity and large surface areas. The Brunauer–Emmett–Teller (BET) surface area, a measure of the accessible surface for gas adsorption, can reach values well over 1000 m²/g for these materials. This combination of robustness and high internal surface area makes them prime candidates for applications requiring accessible, stable active sites.

| MOF Name | Metal Node | Ligand | BET Surface Area (m²/g) | Pore Size (Å) | Stability Notes | Reference |

| PCN-300 | Cu²⁺ | H₄TPPP | 788 | Microporous | Stable in aq. solution (pH 1-14) | [2] |

| Ni₃(BTP)₂ | Ni²⁺ | H₃BTP | 1639 | ~12 | High thermal and chemical stability | |

| MOF-1 | Zn²⁺ | H₃Pycia | N/A | ~6.0 | Anionic framework | |

| BUT-124(Co) | Co²⁺ | BTP³⁻ | 1256 | N/A | Stable in 1 M KOH solution | [12] |

Table 1: Physicochemical properties of selected pyrazole-containing MOFs. H₄TPPP = 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin, H₃BTP = 1,3,5-tris(1H-pyrazol-4-yl)benzene, H₃Pycia = 5-(1H-pyrazole-4-carboxamido)isophthalic acid.

Part 3: Applications in Drug Development and Beyond

The unique properties of pyrazole-containing MOFs translate into excellent performance in a variety of applications relevant to the pharmaceutical and chemical industries.

Heterogeneous Catalysis

MOFs are ideal platforms for heterogeneous catalysis, offering well-defined, isolated active sites within a porous and stable support.[2] Pyrazolate-based MOFs have been successfully employed in a range of organic transformations. For example, cobalt-containing pyrazolate MOFs have shown high activity in biomimetic oxidation reactions, and copper-based frameworks like PCN-300 can efficiently catalyze challenging C-O cross-coupling reactions.[2][17] The synergy between the active metal center and the framework itself can lead to enhanced catalytic performance.[2]

Experimental Workflow: Catalytic Oxidation using a Co(II)-Pyrazolate MOF

Objective: To evaluate the catalytic activity of a Co(II)-pyrazolate MOF (e.g., MFU-1) for the oxidation of an organic substrate using a peroxide.[17]

-

Catalyst Activation: Activate the Co(II)-MOF catalyst by heating under vacuum to remove any guest solvent molecules from the pores.

-

Reaction Setup: In a round-bottom flask, suspend the activated MOF catalyst (e.g., 10 mg) in a suitable solvent (e.g., 5 mL of acetonitrile).

-

Substrate Addition: Add the organic substrate (e.g., 1 mmol of cyclohexene) to the suspension.

-

Initiation: Add the oxidant (e.g., 1.2 mmol of tert-butyl hydroperoxide) to the mixture to initiate the reaction.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 60°C) and monitor its progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

-

Catalyst Recovery: Upon completion, separate the solid MOF catalyst from the reaction mixture by centrifugation.

-

Product Analysis: Analyze the supernatant to determine the conversion of the substrate and the selectivity for the desired oxidized products.

-

Catalyst Recycling: Wash the recovered catalyst with fresh solvent and dry it under vacuum. The catalyst can then be reused in subsequent reaction cycles to test its stability and reusability.

Luminescent Sensing

Luminescent MOFs (LMOFs) are an exciting subclass of materials for chemical sensing.[18] The emission properties can originate from the organic linker, the metal node (particularly with lanthanides), or from guest molecules encapsulated within the pores.[13][19] Pyrazole-carboxylate ligands are excellent chromophores, and their incorporation into MOFs can lead to materials that exhibit strong and stable luminescence.

These LMOFs can act as highly sensitive and selective sensors. The mechanism often involves the quenching or enhancement of luminescence upon interaction with a specific analyte. For instance, lanthanide-based pyrazole MOFs have been developed for the rapid and selective detection of Fe³⁺ ions and acetone in aqueous media through a fluorescence quenching effect.[1] This capability is crucial for detecting impurities or monitoring specific analytes in pharmaceutical formulations and biological samples.

Caption: Workflow for luminescent sensing using a pyrazole-based MOF.

Drug Delivery Systems

The high porosity, large surface area, and biocompatibility of certain MOFs make them promising candidates for drug delivery systems (DDSs).[20][21] The stable nature of pyrazolate-based MOFs is a significant advantage, ensuring the integrity of the carrier in biological environments.[16] The pores of the MOF can be loaded with therapeutic agents, protecting them from degradation and allowing for controlled and sustained release at the target site.[22] For example, pyrazolate-based frameworks have been investigated as carriers for the anti-inflammatory drug diclofenac, demonstrating their potential in advanced therapeutic applications.[16]

Gas Storage and Separation

The well-defined pore structures of pyrazole-containing MOFs allow for selective adsorption of gases based on size, shape, and chemical affinity. This has led to their application in challenging separations such as Xe/Kr, propylene/propane, and acetylene/CO₂.[6][23] While not a direct application in drug development, this demonstrates the high degree of control over the internal chemical environment of the pores, a principle that is also fundamental to selective molecular recognition in sensing and catalysis. They have also been explored for the capture of volatile organic compounds (VOCs) like formaldehyde from indoor air.[24][25]

Part 4: Challenges and Future Outlook

Despite the significant progress, challenges remain in the field of pyrazole-containing MOFs. For some highly stable pyrazolate frameworks, achieving high crystallinity can be difficult, which poses a challenge for detailed structural elucidation.[2] Furthermore, the scalability of synthesis and the cost of sophisticated organic linkers are practical hurdles that need to be addressed for widespread industrial adoption.[1]

The future of pyrazole-containing MOFs is bright. Research is moving towards the design of multifunctional materials that combine, for example, catalytic activity with sensing capabilities. The development of chiral MOFs for enantioselective separation and catalysis is another promising avenue.[26] As synthetic methods become more sophisticated and our understanding of structure-property relationships deepens, pyrazole-containing MOFs are poised to play an increasingly important role in addressing key challenges in chemistry, materials science, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. The luminescent principle and sensing mechanism of metal-organic framework for bioanalysis and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. drpress.org [drpress.org]

- 21. mdpi.com [mdpi.com]

- 22. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

electronic properties of 1,4-di(1H-pyrazol-4-yl)benzene

An In-depth Technical Guide to the Electronic Properties of 1,4-di(1H-pyrazol-4-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a conjugated organic molecule featuring a central benzene ring linked to two pyrazole moieties. This unique structure imparts specific electronic properties that make it a molecule of significant interest as a building block for functional materials such as metal-organic frameworks (MOFs), as a scaffold in medicinal chemistry, and as a potential component in organic electronic devices. This guide provides a comprehensive overview of the core , grounded in theoretical principles and established experimental methodologies. We will explore its molecular structure, frontier molecular orbitals, and the experimental techniques used for characterization, offering researchers a robust framework for investigating and utilizing this versatile compound.

Introduction and Molecular Structure

This compound, with the chemical formula C₁₂H₁₀N₄, is a symmetric, nitrogen-rich heterocyclic compound.[1][2] Its structure consists of a central phenylene ring connected at the 1 and 4 positions to the 4-position of two 1H-pyrazole rings. This arrangement creates an extended π-conjugated system that is fundamental to its electronic behavior. The pyrazole rings act as electron-rich heterocyclic moieties, while the benzene ring serves as a rigid conjugated linker.

The molecule's planarity and the presence of N-H donors and N acceptors on the pyrazole rings allow for significant intermolecular interactions, primarily hydrogen bonding, in the solid state.[3] These interactions can influence molecular packing, which in turn affects the bulk electronic and photophysical properties of the material. The structural rigidity of the benzene core combined with the functional pyrazole units makes it a highly sought-after ligand in the construction of coordination polymers and MOFs.[4]

Caption: Molecular Structure of this compound.

| Physicochemical Properties | |

| CAS Number | 1036248-62-0[1][5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₀N₄[1][2][9] |

| Molecular Weight | 210.23 g/mol [1][2][8][9] |

| Appearance | Pale yellow or brown solid[8][9] |

| Melting Point | >360 °C[9] |

| Hydrogen Bond Donor Count | 2[1][8] |

| Hydrogen Bond Acceptor Count | 2[1][8] |

Theoretical Electronic Properties: A Frontier Orbital Perspective